![molecular formula C18H11ClN2OS B14451987 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzothiazole ring, a naphthalene ring, and an imine group
Méthodes De Préparation
The synthesis of 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol typically involves the condensation reaction between 5-chloro-2-aminobenzothiazole and 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and naphthalene rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. The imine group and aromatic rings facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context .
Comparaison Avec Des Composés Similaires
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol can be compared with other Schiff bases and benzothiazole derivatives:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: This Schiff base has a similar imine group but differs in the aromatic rings, leading to distinct chemical and biological properties.
Salicylidene Schiff bases: These compounds also contain imine groups and are known for their coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific combination of benzothiazole and naphthalene rings, which confer unique electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H11ClN2OS |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-6-8-17-15(9-12)21-18(23-17)20-10-14-13-4-2-1-3-11(13)5-7-16(14)22/h1-10,22H/b20-10+ |
Clé InChI |
OHPDKGLDDGEJFM-KEBDBYFISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=NC4=C(S3)C=CC(=C4)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC4=C(S3)C=CC(=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


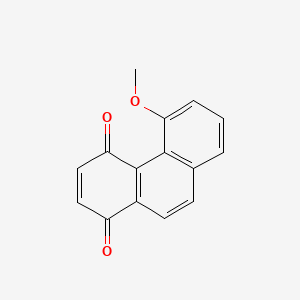

![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
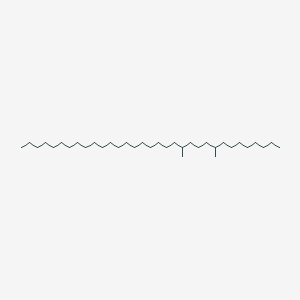
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
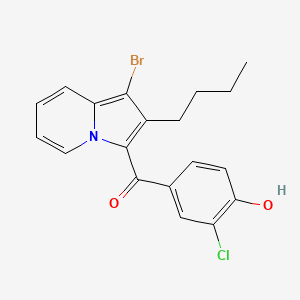

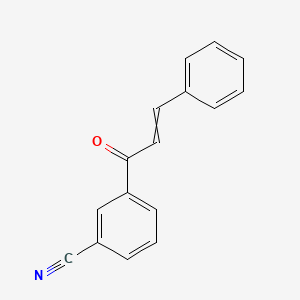
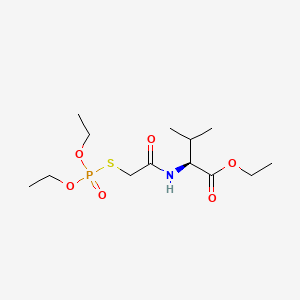
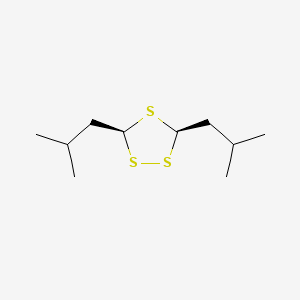
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
